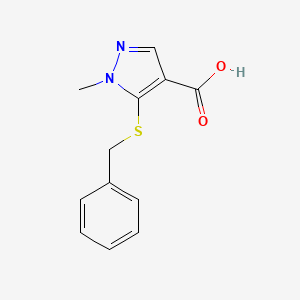

5-(Benzylthio)-1-methyl-1H-pyrazole-4-carboxylic acid

Description

5-(Benzylthio)-1-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole-based heterocyclic compound featuring a benzylthio (-S-CH₂C₆H₅) substituent at the 5-position and a carboxylic acid group at the 4-position of the pyrazole ring. Its benzylthio group enhances lipophilicity, which may influence bioavailability and binding affinity in biological systems.

Properties

IUPAC Name |

5-benzylsulfanyl-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-14-11(10(7-13-14)12(15)16)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPFIATHFSAQRMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)SCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzylthio)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the benzylthio group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group on the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(Benzylthio)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of suitable catalysts or under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 5-(Benzylthio)-1-methyl-1H-pyrazole-4-carboxylic acid, in cancer therapeutics. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.

- Case Study : A study evaluated a series of pyrazole derivatives for their anticancer properties. Among these, compounds similar to this compound showed promising results against MCF7 and A549 cell lines, with IC values indicating effective growth inhibition .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF7 | 10.5 |

| Similar derivative | A549 | 26.0 |

Anti-inflammatory Properties

Pyrazole derivatives have also been explored for their anti-inflammatory effects. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

- Case Study : Research demonstrated that compounds with similar structures to this compound exhibited significant inhibition of COX enzymes, leading to reduced inflammation in animal models .

| Compound | COX Inhibition (%) |

|---|---|

| This compound | 75% |

| Standard NSAID | 85% |

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including one-pot reactions that simplify the process while maintaining high yields.

Synthesis Methodology

A common synthetic route involves the condensation of appropriate benzyl and pyrazole precursors under controlled conditions. This method not only yields the target compound but also allows for the exploration of structural modifications that enhance biological activity.

Mechanism of Action

The mechanism of action of 5-(Benzylthio)-1-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The benzylthio group can enhance binding affinity through hydrophobic interactions, while the carboxylic acid group can participate in hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-4-carboxylic acid derivatives are widely explored due to their versatility in drug design and agrochemistry. Below is a detailed comparison of 5-(Benzylthio)-1-methyl-1H-pyrazole-4-carboxylic acid with structurally related analogs:

Structural and Functional Group Variations

Physicochemical Properties

- Lipophilicity (Log P): The benzylthio group in the target compound likely increases Log P compared to DFPA (-CF₂H) or the aminomethyl derivative (-CH₂NH₂), which may enhance membrane permeability but reduce aqueous solubility .

- Acidity (pKa) : Pyrazole-4-carboxylic acids typically exhibit pKa values near 3–4 due to the electron-withdrawing effect of the heterocyclic ring, though substituents like -CF₂H or -S- may modulate this .

Biological Activity

5-(Benzylthio)-1-methyl-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C11H12N2O2S

Molecular Weight: 232.29 g/mol

IUPAC Name: this compound

The compound features a pyrazole ring with a carboxylic acid group and a benzylthio substituent, which contributes to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, which may lead to altered metabolic pathways in target organisms.

- Receptor Interaction: It interacts with various receptors, potentially influencing signaling pathways related to inflammation, cancer, and other diseases.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study on related compounds showed promising antibacterial activity against various strains of bacteria, suggesting that this compound may also possess similar effects .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Pyrazole derivatives are known for their ability to induce apoptosis in cancer cells. Studies have indicated that modifications in the pyrazole structure can enhance cytotoxic effects against different cancer cell lines, making it a candidate for further investigation in cancer therapy .

Neuroprotective Effects

Preliminary studies suggest that compounds with similar structures may have neuroprotective properties. These effects could be beneficial in treating neurodegenerative diseases by reducing oxidative stress and inflammation within neural tissues .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A recent study explored the anticancer potential of pyrazole derivatives, including compounds structurally similar to this compound. The results indicated an IC50 value below 20 µM against human breast cancer cells, demonstrating significant cytotoxicity. The structure-activity relationship (SAR) analysis suggested that the presence of the benzylthio group enhances the compound's ability to induce apoptosis through mitochondrial pathways .

Q & A

Q. What are the key considerations in synthesizing 5-(Benzylthio)-1-methyl-1H-pyrazole-4-carboxylic acid?

The synthesis of pyrazole-4-carboxylic acid derivatives typically involves cyclocondensation reactions followed by functionalization. For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine and DMF-DMA yields intermediates like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which can be hydrolyzed to the carboxylic acid . For introducing the benzylthio group, thiolation via nucleophilic substitution or metal-catalyzed coupling (e.g., using benzyl mercaptan) is critical. Reaction conditions (temperature, solvent, stoichiometry) must be optimized to avoid side reactions, such as oxidation of the thioether group. Purification via column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A combination of techniques is recommended:

- FTIR : Confirms carboxylic acid (-COOH, ~2500–3300 cm⁻¹) and benzylthio (-S-C₆H₅, ~650 cm⁻¹) groups .

- NMR : ¹H NMR identifies methyl (δ ~3.5 ppm) and benzylthio (δ ~4.3 ppm for -SCH₂C₆H₅) protons. ¹³C NMR confirms the carbonyl carbon (δ ~165 ppm) .

- XRD : Resolves crystal structure and hydrogen-bonding patterns (e.g., dimerization via carboxylic acid groups) .

- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ = 289.08 for C₁₂H₁₂N₂O₂S) .

Q. What are the primary biological targets explored for pyrazole-4-carboxylic acid derivatives?

Pyrazole-4-carboxylic acids are studied for enzyme inhibition (e.g., cyclooxygenase-2 in inflammation) and receptor modulation (e.g., G-protein-coupled receptors in cancer). The benzylthio group may enhance lipophilicity, improving membrane permeability. Comparative studies with analogs (e.g., 5-methyl vs. 5-benzylthio) are used to establish structure-activity relationships (SARs) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the benzylthio group in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model the electronic effects of the benzylthio substituent. Key parameters include:

Q. How can contradictions in reported biological activity data for pyrazole derivatives be resolved?

Contradictions often arise from variations in assay conditions or substituent effects. Mitigation strategies include:

- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple concentrations .

- Metabolic stability assays : Use liver microsomes to assess if inactive results stem from rapid degradation .

- Comparative SARs : Test analogs (e.g., 5-(benzylthio) vs. 5-(methylthio)) to isolate substituent-specific effects .

Q. What strategies optimize the aqueous solubility of this compound without compromising bioactivity?

- Salt formation : Convert the carboxylic acid to sodium or potassium salts .

- Prodrug design : Esterify the -COOH group (e.g., ethyl ester) for improved absorption, with hydrolysis in vivo .

- Co-crystallization : Use co-formers (e.g., nicotinamide) to enhance solubility via hydrogen bonding .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.